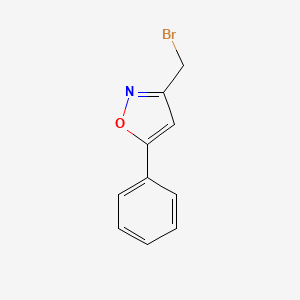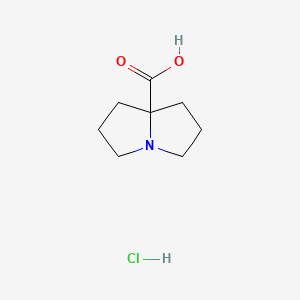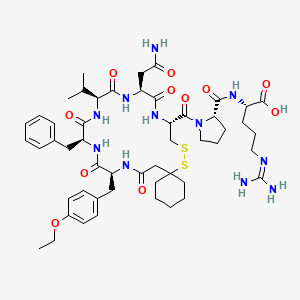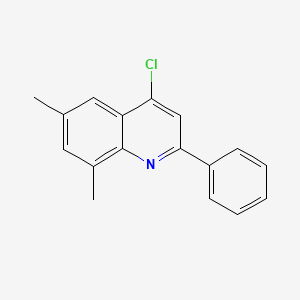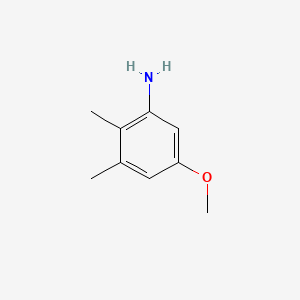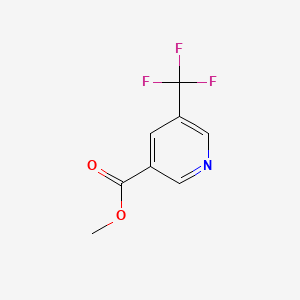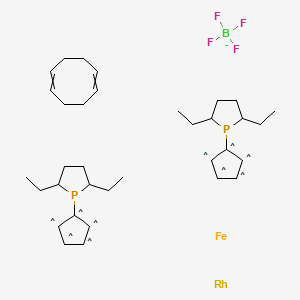
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) is a chiral organometallic compound that features a ferrocene backbone with two diethylphospholano groups and a rhodium center coordinated to a cyclooctadiene ligand. This compound is notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) typically involves the following steps:
Preparation of the Ligand: The diethylphospholano groups are synthesized through a series of reactions starting from commercially available phosphine precursors. The stereochemistry is controlled using chiral auxiliaries or catalysts.
Formation of the Ferrocene Derivative: The diethylphospholano groups are then attached to the ferrocene backbone through a substitution reaction, often using a base to deprotonate the phosphine and facilitate the nucleophilic attack on the ferrocene.
Coordination to Rhodium: The ferrocene derivative is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, in the presence of cyclooctadiene. This step typically requires a solvent like dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The key considerations include:
Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification: Using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Safety: Managing the handling of organometallic reagents and solvents to ensure safe production processes.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) undergoes several types of reactions, including:
Hydrogenation: This compound is widely used as a catalyst in the hydrogenation of alkenes and alkynes, converting them to alkanes.
Oxidative Addition: The rhodium center can undergo oxidative addition with various substrates, forming new Rh-C or Rh-H bonds.
Substitution: Ligands on the rhodium center can be substituted with other ligands, allowing for the tuning of the catalyst’s properties.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 atm and temperatures between 25°C and 100°C.
Oxidative Addition: Often involves reagents like alkyl halides or aryl halides, with the reaction conducted in polar solvents such as acetonitrile or dimethylformamide.
Substitution: Ligand exchange reactions are usually performed in non-coordinating solvents like dichloromethane or toluene.
Major Products
Hydrogenation: The major products are saturated hydrocarbons.
Oxidative Addition: Products include rhodium complexes with new Rh-C or Rh-H bonds.
Substitution: The products are new rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the hydrogenation of prochiral substrates to produce enantiomerically pure products.
Biology: Investigated for its potential in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) exerts its catalytic effects involves several key steps:
Coordination: The substrate coordinates to the rhodium center, facilitated by the cyclooctadiene ligand.
Activation: The rhodium center activates the substrate through oxidative addition or other mechanisms, making it more reactive.
Catalysis: The activated substrate undergoes the desired transformation, such as hydrogenation, with the rhodium center facilitating the reaction.
Product Release: The product is released from the rhodium center, regenerating the catalyst for another cycle.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
- 1,1-Bis((2R,5R)-2,5-diisopropylphospholano)ferrocene(cyclooctadiene)rhodium(I)
Uniqueness
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) is unique due to its specific steric and electronic properties imparted by the diethylphospholano groups. These properties make it particularly effective in asymmetric catalysis, offering high enantioselectivity and activity compared to its dimethyl and diisopropyl analogs .
Propiedades
InChI |
InChI=1S/2C13H20P.C8H12.BF4.Fe.Rh/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,11-12H,3-4,9-10H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXMZKTSPIAND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CCC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52BF4FeP2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)
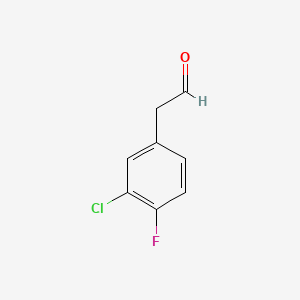
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
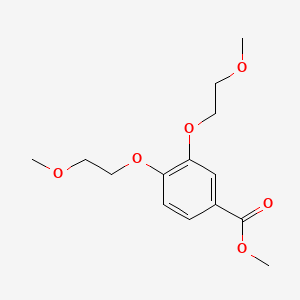
![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
